molecular formula C18H18F3NO2 B5694825 4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide

4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No. B5694825
M. Wt: 337.3 g/mol
InChI Key: YBLNQTLQBMVHJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide, also known as IBTFA, is a chemical compound that has gained attention in scientific research due to its potential as a biological tool. IBTFA is a member of the benzamide family and has a molecular formula of C18H20F3NO2.

Mechanism of Action

4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide inhibits CK2 by binding to the ATP-binding site of the kinase. This binding prevents the transfer of phosphate groups from ATP to target proteins, which is necessary for the activation of CK2. The inhibition of CK2 by this compound has been shown to have downstream effects on several cellular processes, including the regulation of gene expression and the modulation of signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that this compound has anti-inflammatory effects and can reduce the severity of autoimmune diseases. Additionally, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide in lab experiments is its selectivity for CK2 inhibition. This selectivity allows for the specific targeting of CK2-dependent cellular processes without affecting other cellular processes. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a safe and effective biological tool. One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the use of 4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide in scientific research. One potential direction is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Additionally, this compound could be used in combination with other therapeutic agents to enhance their efficacy in the treatment of diseases. Finally, this compound could be used to investigate the role of CK2 in other cellular processes and signaling pathways.

Synthesis Methods

The synthesis of 4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide can be achieved through a multi-step process. The first step involves the reaction of 3-(trifluoromethyl)aniline with isobutyl chloroformate to produce 3-(trifluoromethyl)phenyl isobutyl carbamate. The second step involves the reaction of the carbamate with benzoyl chloride to produce this compound. This synthesis method has been reported in the literature and has been successfully replicated in several studies.

Scientific Research Applications

4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide has been used as a biological tool in several scientific research studies. One of the primary applications of this compound is as a selective inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in several cellular processes, including cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 has been shown to have therapeutic potential in the treatment of several diseases, including cancer and neurodegenerative disorders.

properties

IUPAC Name

4-(2-methylpropoxy)-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2/c1-12(2)11-24-16-8-6-13(7-9-16)17(23)22-15-5-3-4-14(10-15)18(19,20)21/h3-10,12H,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLNQTLQBMVHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.